molecular formula C18H19N7O4S B2723671 methyl 4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)benzoate CAS No. 1788949-46-1

methyl 4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)benzoate

Cat. No. B2723671
CAS RN: 1788949-46-1
M. Wt: 429.46
InChI Key: RJMNKBONAOBTIZ-UHFFFAOYSA-N
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Description

1,2,4-Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is established by NMR and MS analysis . Single-crystal X-ray diffraction analysis is also used for structural determination .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are complex and depend on the specific compounds involved. They have been used in various chemical reactions due to their unique structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compounds. They are generally stable under normal conditions .

Scientific Research Applications

Anticancer Potential

Methyl 4-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)benzoate and related derivatives have shown significant promise in the field of cancer research. A study conducted by Mallesha et al. (2012) on the synthesis and in vitro antiproliferative activity of related derivatives against human cancer cell lines revealed that certain compounds exhibited good activity against multiple cell lines, indicating their potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Drug Delivery Systems

In the realm of drug delivery, the encapsulation of lipophilic derivatives in water-soluble metalla-cages has been explored. Mattsson et al. (2010) studied the inclusion of pyrenyl derivatives, including biologically relevant structures, within a triangular prismatic host-guest compound, highlighting a novel approach to enhancing the water solubility and cytotoxicity of these compounds, making them more effective for medical applications (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).

Herbicidal Applications

The compound and its analogs have also been explored for applications in agriculture, particularly as intermediates for herbicidal sulfonylureas. Hamprecht et al. (1999) discussed the synthesis of new pyrimidine and triazine intermediates for these purposes, indicating the versatility of these compounds beyond medical applications and into agricultural chemistry (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Crystallographic Studies

Crystallographic analysis offers insights into the structural properties of these compounds, which is crucial for understanding their interaction mechanisms. Little et al. (2008) conducted an X-ray crystallographic study of related triazenes, providing detailed structural information that can inform further research and development (Little, Jenkins, & Vaughan, 2008).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on the specific compounds. Some of them have shown very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The future research directions for 1,2,4-triazole derivatives could involve further investigation into their potential as anticancer agents . They could also be used as a structural optimization platform for the design and development of more selective and potent molecules .

properties

IUPAC Name

methyl 4-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O4S/c1-29-18(26)14-2-4-15(5-3-14)30(27,28)24-8-6-23(7-9-24)16-10-17(21-12-20-16)25-13-19-11-22-25/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMNKBONAOBTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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